Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
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Overview
Description
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C11H8N2O2 It is characterized by the presence of a nitrile group and a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Benzonitrile: Another aromatic nitrile with different substituents on the phenyl ring.
Cyanobenzene: A nitrile compound with a single nitrile group attached to a benzene ring.
Uniqueness
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and potential applications. These substituents can also affect the compound’s solubility, stability, and biological activity, making it distinct from other similar nitrile compounds.
Properties
IUPAC Name |
2-[(3-hydroxy-4-methoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMUMYWPOMTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351256 |
Source
|
Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-58-9 |
Source
|
Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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